molecular formula C8H4BrF2NO B7998053 2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile

Cat. No.: B7998053
M. Wt: 248.02 g/mol
InChI Key: PGXQBGIOFQSJOV-UHFFFAOYSA-N
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Description

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile is an organic compound characterized by the presence of bromine, fluorine, and a nitrile group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile typically involves the reaction of 3-bromo-5,6-difluorophenol with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group is replaced by the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenyl acetic acid
  • 6-Bromo-2,3-difluorobenzonitrile

Comparison

Compared to similar compounds, 2-(3-Bromo-5,6-difluoro-phenoxy)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can significantly influence its reactivity and interactions with other molecules. This compound’s specific substitution pattern provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(5-bromo-2,3-difluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-5-3-6(10)8(11)7(4-5)13-2-1-12/h3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXQBGIOFQSJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OCC#N)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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